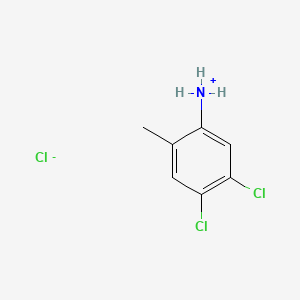

4,5-Dichloro-2-methylanilinium chloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

93839-01-1 |

|---|---|

Molekularformel |

C7H8Cl3N |

Molekulargewicht |

212.5 g/mol |

IUPAC-Name |

(4,5-dichloro-2-methylphenyl)azanium;chloride |

InChI |

InChI=1S/C7H7Cl2N.ClH/c1-4-2-5(8)6(9)3-7(4)10;/h2-3H,10H2,1H3;1H |

InChI-Schlüssel |

DUJWHJDGPAUZFV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1[NH3+])Cl)Cl.[Cl-] |

Herkunft des Produkts |

United States |

Conceptual Framework of Anilinium Salts in Modern Synthetic Chemistry

Anilinium salts, formed by the protonation of aniline (B41778) or its derivatives, are ionic compounds that possess distinct chemical properties making them valuable in contemporary synthetic strategies. researchgate.net The salt formation is a straightforward acid-base reaction, typically involving the treatment of an aniline with a strong acid like hydrochloric acid. wikipedia.org This conversion from a neutral amine to a cationic anilinium ion fundamentally alters the molecule's electronic and physical properties.

The protonated nitrogen atom acts as a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution more so than the free amino group. This modulation of reactivity is a key conceptual tool for chemists, allowing for selective transformations at other parts of the molecule. Furthermore, the ionic nature of anilinium salts imparts significantly different solubility profiles compared to their aniline precursors. While anilines are often soluble in organic solvents, anilinium salts are typically soluble in polar solvents, including water. ontosight.ai This property is exploited in reaction workups for purification, allowing for easy separation of the salt from non-polar components via extraction.

In recent years, the concept of anilinium salts has expanded into the realm of ionic liquids (ILs). scilit.com Anilinium-based ILs, which are salts with melting points often below 100 °C, are explored as "green" solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. researchgate.nettrc-leiden.nl They can serve as both the solvent and catalyst in various reactions, including esterifications and condensation reactions, offering an alternative to volatile organic compounds (VOCs). scilit.comresearchgate.net The structure of the anilinium cation and its counter-anion can be modified to fine-tune properties like viscosity, conductivity, and miscibility, making them "designer solvents" for specific applications. scilit.com

Strategic Importance of 4,5 Dichloro 2 Methylanilinium Chloride As a Research Substrate

4,5-Dichloro-2-methylanilinium chloride, with the chemical formula C₇H₈Cl₃N, is a crystalline powder derived from its parent aniline (B41778), 4,5-dichloro-2-methylaniline (B1595065). ontosight.ai Its strategic importance lies primarily in its role as a versatile chemical intermediate for the synthesis of more complex, high-value molecules. ontosight.ai

The synthesis of the anilinium salt is achieved through the reaction of 4,5-dichloro-2-methylaniline with hydrochloric acid. ontosight.ai This simple conversion makes it a readily accessible starting material or intermediate in multi-step synthetic sequences. The presence of three distinct substituents on the aromatic ring—two electron-withdrawing chlorine atoms and one electron-donating methyl group—creates a specific electronic environment that influences the reactivity of both the aromatic ring and the anilinium group. This fixed substitution pattern makes it a valuable substrate for studying reaction mechanisms and developing new synthetic methodologies where regioselectivity is critical.

Physicochemical Properties of the Precursor: 4,5-Dichloro-2-methylaniline

| Property | Value | Reference(s) |

| CAS Number | 2387-08-8 | |

| Molecular Formula | C₇H₇Cl₂N | benicewiczgroup.com |

| Molecular Weight | 176.04 g/mol | |

| Appearance | Solid | benicewiczgroup.com |

| Boiling Point | 289.6 °C at 760 mmHg | |

| Density | 1.334 g/cm³ | |

| InChI Key | QFUZJHWRUZVIOF-UHFFFAOYSA-N | benicewiczgroup.com |

Properties of this compound

| Property | Value/Description | Reference(s) |

| CAS Number | 93839-01-1 | alfa-chemistry.com |

| Molecular Formula | C₇H₈Cl₃N | ontosight.ai |

| Appearance | White or off-white crystalline powder | ontosight.ai |

| Solubility | Soluble in water and other polar solvents | ontosight.ai |

| Synthesis | Reaction of 4,5-dichloro-2-methylaniline with hydrochloric acid | ontosight.ai |

Evolution of Dichloroaniline Derivatives in Fine Chemical Synthesis Paradigms

Precision Approaches to C-N Bond Formation in Substituted Anilinium Systems

The construction of the C-N bond and the subsequent formation of the anilinium moiety are central to the synthesis of the target compound. Modern synthetic chemistry offers a range of precise methods to achieve this, starting from the fundamental protonation of the aniline precursor to sophisticated strategies for creating diverse analogues.

Mechanistic Investigations of Protonation Reactions in Anilinium Salt Formation

The conversion of a neutral aniline molecule, such as 4,5-dichloro-2-methylaniline (B1595065), into its corresponding anilinium salt is fundamentally an acid-base reaction. The process involves the protonation of the amino group's lone pair of electrons by a strong acid. researchgate.net For the synthesis of 4,5-dichloro-2-methylanilinium chloride, hydrochloric acid (HCl) serves as the proton source. wikipedia.org

The reaction can be represented as: C₇H₇Cl₂N + HCl → [C₇H₇Cl₂NH]⁺Cl⁻

Mechanistically, the nitrogen atom of the aniline acts as a Lewis base, donating its electron pair to a proton (H⁺) from the acid. lkouniv.ac.in This forms a stable anilinium cation. lkouniv.ac.in The presence of a highly acidic medium ensures that the equilibrium lies far to the right, favoring the formation of the protonated anilinium species. researchgate.net This protonation has significant electronic consequences for the aromatic ring. While the neutral amino (-NH₂) group is an electron-donating and ortho-, para-directing group in electrophilic substitution reactions, the resulting anilinium (-NH₃⁺) group becomes strongly deactivating and meta-directing. allen.inbyjus.com Detailed spectroscopic and computational studies have also investigated the preferred sites of protonation in the gas phase, confirming that while N-protonation is dominant, C-protonation at the para-position can also occur under specific conditions. researchgate.net

Development of Selective Alkylation and Arylation Strategies for Aniline Precursors

Creating derivative analogues of this compound requires the selective introduction of alkyl or aryl groups onto the aniline precursor. These functionalization reactions can be directed at either the nitrogen atom (N-alkylation/arylation) or the aromatic ring (C-alkylation/arylation).

N-Alkylation and N-Arylation: The direct addition of substituents to the nitrogen atom is a common strategy.

N-Alkylation: Copper-catalyzed protocols using alkylboronic acids provide an effective method for the mono-N-alkylation of anilines. organic-chemistry.org Another approach involves the reaction of anilines with dialkyl carbonates in the presence of a NaY faujasite catalyst, which proceeds with high selectivity and without the need for solvents. organic-chemistry.org

N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines. numberanalytics.com Similarly, Ullmann-type coupling reactions, co-catalyzed by palladium and copper, can achieve N-arylation of anilines using alkyl(aryl)sulfonium salts as the arylating agents. rsc.org

C-Alkylation and C-Arylation: Modifying the aromatic ring offers another route to diverse analogues.

C-Alkylation: Friedel-Crafts alkylation can be employed, though anilines' high reactivity often necessitates protection of the amino group to prevent side reactions. allen.inbyjus.com A patented process describes the selective alkylation of anilines at the para-position by using an aluminium halide in stoichiometric amounts. google.com

C-Arylation: Direct C-H arylation of unprotected anilines can be achieved using palladium catalysis. researchgate.net Recent advances have even enabled the challenging meta-C-H arylation of aniline derivatives through cooperative palladium/norbornene catalysis, overcoming the natural ortho/para selectivity. researchgate.net

Optimization of Catalytic Systems in Anilinium Salt Synthesis

Catalysis is paramount in modern organic synthesis for enhancing reaction efficiency, selectivity, and scope. This is true for both the formation of the anilinium salt itself and the functionalization of its precursors.

Exploration of Transition Metal-Mediated Functionalization of Chloroanilines

Transition metals are indispensable tools for the functionalization of aromatic rings, including those in chloroanilines. mdpi.com These catalysts enable the formation of new carbon-carbon and carbon-heteroatom bonds through the activation of otherwise inert C-H or C-Cl bonds. diva-portal.org

Palladium, copper, and rhodium are among the most frequently used metals for these transformations. nih.gov For instance, palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, by targeting the C-Cl bonds on the aniline ring. Furthermore, directing group-assisted C-H activation provides a powerful strategy for regioselective functionalization. nih.gov This allows for the precise installation of functional groups at specific positions on the carbazole (B46965) and indoline (B122111) cores, principles that are applicable to other heterocyclic amines. nih.gov The table below summarizes representative examples of such catalytic systems.

| Catalyst System | Substrate Type | Reagent | Bond Formed | Reaction Type | Reference |

|---|---|---|---|---|---|

| Pd(P(o-tol)₃)₂ / CyPF-t-Bu | Aryl Chlorides | Ammonia | C-N | Aryl Amination | organic-chemistry.org |

| Pd/S,O-Ligand/Norbornene | Aniline Derivatives | Aryl Iodides | C-C (Aryl) | meta-C-H Arylation | researchgate.net |

| Pd(P(tBu)₃)₂ / CuI | Anilines | Alkyl(aryl)sulfonium salts | C-N (Aryl) | Ullmann-type N-Arylation | rsc.org |

| Nickel / NHC-Ligand / Aluminum | Anilides | Alkenes | C-C (Alkyl) | para-C-H Alkylation | researchgate.net |

| CuI-nanoparticles | Aryl Halides | Ammonia | C-N | Aryl Amination | organic-chemistry.org |

Advanced Separation and Purification Techniques for Research Applications

The isolation and purification of the target compound and its derivatives are critical to obtaining materials of high purity for research. A variety of classical and modern techniques are available. kngac.ac.in

For a crystalline solid like this compound, recrystallization is a primary and effective method of purification. This technique relies on the differences in solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures.

Chromatography is a versatile and powerful separation method for complex mixtures that may arise during the synthesis of derivative analogues. libretexts.org

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) while being carried through by a mobile phase. It is highly effective for isolating products from unreacted starting materials and byproducts. chemicalbook.com

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. chemicalbook.com

Other advanced techniques can be applied for specific purification challenges:

High-Efficiency Chromatographic Methods for Anilinium Chloride Isolation

The isolation of this compound typically involves the purification of its free base precursor, 4,5-dichloro-2-methylaniline, prior to the final salt formation. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose due to its high resolution and adaptability. thermofisher.comresearchgate.net Reversed-phase HPLC is particularly effective for separating aniline derivatives from non-polar and moderately polar impurities. nih.gov

In a typical workflow, the crude 4,5-dichloro-2-methylaniline is dissolved in an appropriate organic solvent and injected into the HPLC system. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (like C18) and a polar mobile phase. sielc.com The composition of the mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid, is optimized to achieve maximum separation efficiency. nih.govsielc.com

Gas chromatography (GC) can also be employed, especially for assessing the purity of the volatile aniline precursor. epa.gov For direct analysis of the non-volatile anilinium chloride salt, techniques like ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) may be utilized.

Interactive Table 1: Representative HPLC Parameters for Purity Analysis of 4,5-dichloro-2-methylaniline

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilyl) silica gel, 5 µm | Provides a non-polar surface for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Elutes compounds based on polarity; formic acid improves peak shape. sielc.com |

| Flow Rate | 1.0 mL/min | Ensures optimal interaction time with the stationary phase for good resolution. |

| Column Temperature | 35 °C | Maintains consistent retention times and improves efficiency. |

| Detection | UV at 254 nm | Detects aromatic compounds effectively. sielc.com |

| Injection Volume | 10 µL | Standard volume for analytical scale separations. |

Controlled Crystallization and Recrystallization for Enhanced Purity and Yield

Following the purification of the 4,5-dichloro-2-methylaniline free base, it is converted to its hydrochloride salt. This is typically achieved by dissolving the purified aniline in a suitable solvent, such as isopropanol (B130326) or diethyl ether, and treating it with a stoichiometric amount of concentrated hydrochloric acid or by bubbling dry hydrogen chloride gas through the solution. wikipedia.org The resulting this compound, being an ionic salt, is generally much less soluble in organic solvents than its aniline precursor and precipitates out of the solution.

Controlled crystallization is paramount for obtaining a product with high purity and a well-defined crystalline structure. The process involves dissolving the crude anilinium salt in a minimal amount of a suitable hot solvent or solvent mixture and allowing it to cool slowly. This slow cooling process allows for the selective incorporation of the desired compound into the growing crystal lattice, excluding impurities into the surrounding mother liquor.

Recrystallization is a refinement of this process. The crystallized product is isolated, redissolved in fresh hot solvent, and crystallized again. This cycle can be repeated until the desired level of purity is achieved, often monitored by chromatographic techniques. The choice of solvent is critical; an ideal solvent will dissolve the compound completely at elevated temperatures but poorly at lower temperatures, maximizing recovery yield.

Interactive Table 2: Influence of Solvent System on Recrystallization Efficacy of this compound

| Solvent System | Observed Purity (Post-1st Recrystallization) | Approximate Yield | Remarks |

|---|---|---|---|

| Ethanol/Water (9:1) | 99.5% | 85% | Good solvating power when hot, sharp precipitation on cooling. Water reduces solubility at low temp. |

| Isopropanol | 99.2% | 90% | High recovery, but slightly less effective at rejecting closely related impurities. |

| Acetone | 98.0% | 75% | Lower boiling point can lead to rapid, less selective crystallization. Moderate impurity removal. |

| Toluene | - | <10% | Poor solubility even at elevated temperatures; unsuitable for recrystallization. |

In-depth Analysis of Nucleophilic Substitution Reactions Involving the Anilinium Moiety

The anilinium group, being a protonated amine, significantly influences the electronic properties of the aromatic ring, enhancing its electrophilicity. This activation is pivotal for facilitating nucleophilic substitution reactions, which are otherwise challenging on electron-rich benzene (B151609) rings.

Investigations into Aromatic Nucleophilic Substitution (SNAr) with Dichloroaniline Scaffolds

Aromatic nucleophilic substitution (SNAr) is a cornerstone of synthetic organic chemistry for the modification of aromatic rings. nih.govwikipedia.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.orgpressbooks.pub In the case of this compound, the positive charge on the anilinium group, coupled with the inductive effect of the two chlorine atoms, renders the aromatic ring sufficiently electron-deficient to undergo SNAr reactions.

Studies on related polychlorinated heterocyclic systems have shown that the position of the halogen atoms and the nature of the nucleophile play a critical role in determining the regioselectivity of the substitution. wuxiapptec.com For dichloroaniline scaffolds, the chlorine atoms' positions relative to the activating anilinium group and the methyl group will dictate which chloride is preferentially displaced. Generally, halogens at positions ortho or para to a strong electron-withdrawing group are more readily substituted due to their ability to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgpressbooks.pub In 4,5-dichloro-2-methylaniline, the chlorine at the 4-position is para to the methyl group and meta to the amino group, while the chlorine at the 5-position is meta to the methyl group and para to the amino group. The activating effect of the protonated amino group would make the ring more susceptible to nucleophilic attack.

Recent research has also provided evidence that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly when the reaction involves less-stabilized intermediates. nih.gov The specific mechanism for this compound would likely depend on the reaction conditions and the nature of the attacking nucleophile.

Correlating Electronic and Steric Parameters with Reaction Pathway Selectivity

The selectivity of nucleophilic substitution on the 4,5-dichloro-2-methylaniline scaffold is a delicate interplay of electronic and steric factors. The electronic effects are primarily governed by the electron-withdrawing nature of the chloro substituents and the activating effect of the anilinium group. nih.govresearchgate.net The methyl group, being an electron-donating group, can also influence the electron density of the ring, albeit to a lesser extent.

Hammett and Brønsted correlations are often employed to quantify the influence of electronic effects on reaction rates. nih.gov Studies on similar systems, such as the reaction of substituted anilines with highly electrophilic aromatic compounds, have shown that the reaction rates are sensitive to the electronic properties of both the nucleophile and the substrate. nih.govresearchgate.net For instance, more basic anilines (stronger nucleophiles) generally react faster in SNAr reactions. nih.gov

Steric hindrance also plays a significant role. The methyl group at the 2-position can sterically hinder the approach of a nucleophile to the chlorine atom at the neighboring 3-position (if it were present) and to a lesser extent, the chlorine at the 5-position. In the case of 4,5-dichloro-2-methylaniline, the methyl group may influence the preferred site of attack between the C4 and C5 positions. Rate retardation due to steric effects has been observed in reactions of N-methylaniline compared to aniline, where the additional methyl group on the nitrogen increases steric bulk around the nucleophilic center. researchgate.netrsc.org

The following table summarizes the expected influence of electronic and steric parameters on the reactivity of the dichloroaniline scaffold.

| Parameter | Influence on Reactivity | Expected Outcome on this compound |

| Electronic Effects | ||

| Anilinium group (-NH3+) | Strong electron-withdrawing group, activates the ring for nucleophilic attack. | Enhanced reactivity towards nucleophiles compared to the non-protonated aniline. |

| Chlorine atoms (-Cl) | Inductively electron-withdrawing, activate the ring. | Increased electrophilicity of the aromatic ring. |

| Methyl group (-CH3) | Electron-donating group, can slightly deactivate the ring towards nucleophilic attack. | Minor deactivating effect, potentially influencing regioselectivity. |

| Steric Effects | ||

| Methyl group (-CH3) | Can hinder the approach of nucleophiles to adjacent positions. | May favor nucleophilic attack at the less sterically hindered chlorine atom. |

Role as a Key Intermediate in Multi-Step Organic Syntheses

The unique substitution pattern and reactivity of 4,5-dichloro-2-methylaniline make it a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic compounds.

Precursor Utilization in the Directed Synthesis of Diverse Heterocyclic Compounds

The aniline moiety is a fundamental building block for a vast array of nitrogen-containing heterocycles. beilstein-journals.orgnih.gov 4,5-Dichloro-2-methylaniline can serve as a starting material for the synthesis of various heterocyclic systems, including but not limited to quinolines, benzodiazepines, and phenothiazines.

For instance, the synthesis of quinoline (B57606) derivatives can be achieved through reactions like the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net While 4,5-dichloro-2-methylaniline itself is not a direct precursor in the classical Friedländer synthesis, its derivatives could be. More contemporary methods for quinoline synthesis may involve metal-catalyzed cyclization reactions where a substituted aniline is a key component. nih.gov

The synthesis of 1,5-benzodiazepines often involves the condensation of an o-phenylenediamine (B120857) with a β-dicarbonyl compound or its equivalent. chemrevlett.comnih.govchemrevlett.com By converting 4,5-dichloro-2-methylaniline into a suitable diamine derivative, it could be employed in the construction of substituted benzodiazepine (B76468) rings, which are important pharmacophores. chemrevlett.comnih.gov

Phenothiazines, another class of medicinally important heterocycles, are typically synthesized through the cyclization of diphenylamine (B1679370) derivatives. nih.govnih.govjocpr.com A plausible synthetic route could involve the coupling of 4,5-dichloro-2-methylaniline with a suitable thiophenol derivative, followed by an intramolecular cyclization to form the phenothiazine (B1677639) core.

The table below outlines potential heterocyclic systems that could be synthesized from 4,5-dichloro-2-methylaniline and the general synthetic strategies.

| Heterocyclic System | General Synthetic Approach | Potential Role of 4,5-Dichloro-2-methylaniline |

| Quinolines | Friedländer annulation, Combes synthesis, Doebner-von Miller reaction, metal-catalyzed cyclizations. | As a precursor to a substituted o-aminoaryl ketone or in a coupling/cyclization sequence. researchgate.netnih.gov |

| Benzodiazepines | Condensation of o-phenylenediamines with β-dicarbonyl compounds or α,β-unsaturated carbonyls. | Conversion to a substituted o-phenylenediamine derivative for subsequent cyclization. chemrevlett.comnih.govchemrevlett.comnih.gov |

| Phenothiazines | Cyclization of diarylamines with sulfur. | As a building block to form a substituted diarylamine precursor. nih.govnih.govjocpr.comrsc.org |

Integration into Cascade and Domino Reactions for Molecular Complexity Generation

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. wikipedia.orgnumberanalytics.com This approach is highly efficient and atom-economical, leading to the rapid construction of complex molecular architectures. wikipedia.orgprinceton.edu

The reactivity of 4,5-dichloro-2-methylaniline can be harnessed within a cascade sequence. For example, a reaction could be initiated by a nucleophilic attack on an external electrophile by the aniline nitrogen, followed by an intramolecular cyclization involving one of the chloro-substituents. Alternatively, an intermolecular reaction could be followed by a series of intramolecular transformations to build up molecular complexity.

A hypothetical cascade reaction could involve the initial reaction of 4,5-dichloro-2-methylaniline with a molecule containing both an electrophilic center and a latent nucleophilic site. After the initial bond formation, the newly introduced functionality could trigger a subsequent intramolecular cyclization, potentially involving one of the chlorine atoms as a leaving group in an SNAr-type process. The design of such cascade reactions requires careful consideration of the reactivity of all functional groups present in the starting materials and intermediates. numberanalytics.comprinceton.edu

Kinetic and Thermodynamic Characterization of Reactions

Kinetic studies provide information about the reaction rate and the factors that influence it. For SNAr reactions, the rate is typically dependent on the concentrations of both the aromatic substrate and the nucleophile. nih.gov The rate constant can be determined by monitoring the disappearance of reactants or the appearance of products over time. The activation energy of the reaction, which can be determined from the temperature dependence of the rate constant, provides a measure of the energy barrier that must be overcome for the reaction to occur. mdpi.com

The following table presents representative thermodynamic data for the related compound 3,4-dichloroaniline (B118046).

| Property | Value for 3,4-Dichloroaniline (solid) | Reference |

| Molecular Weight | 162.017 g/mol | nist.gov |

| Standard Molar Enthalpy of Formation (ΔfH°solid) | -68.2 ± 1.1 kJ/mol | nist.gov |

| Enthalpy of fusion (ΔfusH) | 20.1 ± 0.2 kJ/mol | nist.gov |

Quantitative Determination of Reaction Rates and Activation Energies

Quantitative studies on the reaction kinetics of substituted anilines are crucial for understanding their transformation mechanisms. Such studies typically involve monitoring the concentration of reactants or products over time to determine the reaction order and the rate constant (k). The activation energy (Ea), which is the minimum energy required for a reaction to occur, can then be calculated from the temperature dependence of the rate constant using the Arrhenius equation.

The oxidation of various substituted anilines has also been kinetically investigated. A study on the oxidation of para- and ortho-substituted anilines by iridium (IV) in an acidic medium found that the reactions followed second-order kinetics, being first-order with respect to both the oxidant and the aniline substrate. nih.gov The reactivity was strongly influenced by the substituents, with electron-donating groups accelerating the reaction and electron-withdrawing groups retarding it. nih.gov This is explained by the Hammett linear free energy relationship, which correlates reaction rates with substituent constants. nih.gov

The following table presents illustrative kinetic data for the photocatalytic degradation of chloroanilines, demonstrating the type of quantitative data obtained in such mechanistic studies.

Table 1: Illustrative Pseudo-First-Order Rate Constants for Photocatalytic Degradation of Chloroanilines This table presents data for related compounds to illustrate the principles of quantitative rate determination, as specific data for this compound was not available in the cited sources.

| Compound | Photocatalyst | Apparent Rate Constant (k_app) [min⁻¹] |

|---|---|---|

| Aniline | Halloysite-TiO₂ | 0.0104 |

| 2-Chloroaniline | Halloysite-TiO₂ | 0.0129 |

| 2,6-Dichloroaniline | Halloysite-TiO₂ | 0.0116 |

| Aniline | Halloysite-Fe₂O₃ | 0.0098 |

| 2-Chloroaniline | Halloysite-Fe₂O₃ | 0.0124 |

| 2,6-Dichloroaniline | Halloysite-Fe₂O₃ | 0.0113 |

Data sourced from a study on the kinetics of aniline and chloroaniline degradation. mdpi.com

Assessment of Solvent and Temperature Effects on Reaction Equilibria and Regioselectivity

Solvent and temperature are critical parameters that can significantly influence the rate, equilibrium position, and regioselectivity of a chemical reaction. The choice of solvent can affect the solubility of reactants, stabilize transition states or intermediates, and in some cases, participate directly in the reaction mechanism. youtube.com Temperature affects the rate constant as described by the Arrhenius equation and can also shift the position of a chemical equilibrium based on the reaction's enthalpy change (ΔH).

Solvent Effects

The influence of the solvent is particularly pronounced in reactions involving charged species, such as the anilinium ion. Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions like SN1 substitutions. youtube.com Conversely, for a reaction where the reactants are more stabilized by the solvent than the transition state, increasing solvent polarity can decrease the reaction rate. youtube.com

Studies on the electrochemical oxidation of substituted anilines in aqueous acetic acid mixtures have shown that the oxidation potential can be correlated with macroscopic solvent parameters like relative permittivity (εr) and polarity (E_T). znaturforsch.com This indicates that the solvent environment plays a significant role in the energetics of the electron transfer process.

A practical example of solvent effects is seen in the diazotization of 2,5-dichloroaniline (B50420). google.comgoogle.com The solubility of 2,5-dichloroaniline in concentrated sulfuric acid is relatively low. The use of acetic acid as a co-solvent improves the solubility of both the free aniline and its sulfate (B86663) salt in the reaction medium, enabling a more efficient and complete conversion to the corresponding diazonium salt. google.comgoogle.com This highlights how a co-solvent can fundamentally alter the conditions of a reaction to favor the desired transformation pathway.

Table 2: Illustrative Effect of Solvent Composition on the Electrochemical Oxidation Potential of Aniline This table demonstrates the principle of solvent effects on a reaction involving a related compound, as specific data for this compound was not available in the cited sources.

| Mole Fraction of Acetic Acid in Water | Oxidation Potential (E_p) [V] |

|---|---|

| 0.00 | 0.908 |

| 0.05 | 0.901 |

| 0.10 | 0.896 |

| 0.20 | 0.887 |

| 0.40 | 0.875 |

| 0.60 | 0.864 |

Data adapted from a study on the electrochemical oxidation of anilines. znaturforsch.com

Temperature Effects

The effect of temperature on reaction rates is a cornerstone of chemical kinetics. Generally, an increase in temperature leads to an increase in the reaction rate. In a study of the N-methylation of aniline, the conversion of aniline increased continuously as the reaction temperature was raised from 573 K to 673 K. researchgate.net However, temperature can also affect the selectivity of a reaction. In the same study, lower temperatures favored the N-alkylation pathway to produce N-methylaniline, while higher temperatures resulted in greater quantities of C-alkylated products and the doubly N-alkylated N,N-dimethylaniline. researchgate.net

The investigation of reaction kinetics at multiple temperatures allows for the calculation of important thermodynamic activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). The isokinetic relationship, which relates changes in enthalpy and entropy across a series of related reactions, can be used to infer whether the reactions proceed through a common mechanism. nih.govacs.org For the oxidation of substituted anilines by iridium (IV), the reaction was studied at five different temperatures, allowing for the evaluation of these thermodynamic parameters and confirming the validity of an isokinetic relationship for the series. nih.gov

Computational and Theoretical Chemistry of 4,5 Dichloro 2 Methylanilinium Chloride

Application of Quantum Chemical Methods for Electronic Structure and Reactivity Prediction

Quantum chemical methods are instrumental in elucidating the fundamental properties of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine electron distribution, molecular geometry, and energy levels, which in turn dictate the chemical behavior of the compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For chloroanilines, DFT studies have shown that the distribution and energy of these frontier orbitals are significantly influenced by the position and number of chlorine atoms on the aromatic ring. nih.gov The presence of electron-withdrawing chlorine atoms and the electron-donating amino group creates a complex electronic environment. In the case of 4,5-Dichloro-2-methylanilinium chloride, the protonation of the amino group to form the anilinium ion would further lower the energy of the HOMO, making the molecule less susceptible to oxidation compared to its free aniline (B41778) counterpart.

The HOMO is generally localized on the aromatic ring and the nitrogen atom, while the LUMO is distributed over the ring. The precise energies and distributions for this compound would be influenced by the interplay of the inductive effect of the chlorine atoms, the hyperconjugation of the methyl group, and the positive charge on the nitrogen. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Illustrative Data for Chloroanilines based on DFT Calculations:

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.12 | -0.21 | 4.91 |

| 4-Chloroaniline | -5.35 | -0.45 | 4.90 |

| 3,4-Dichloroaniline (B118046) | -5.58 | -0.78 | 4.80 |

This table provides representative values for related compounds to illustrate the trends discussed. Actual values for this compound would require specific calculations.

Ab initio calculations, which are based on first principles without the use of empirical data, are highly valuable for studying the conformational preferences and the energy changes that occur during chemical reactions. For this compound, these calculations can predict the most stable three-dimensional structure, including the orientation of the methyl group and the anilinium moiety relative to the dichlorinated benzene (B151609) ring.

Studies on substituted anilines have demonstrated that the geometry of the amino group and the planarity of the benzene ring can be accurately determined using ab initio methods. researchgate.net For the anilinium ion, the C-N bond length and the bond angles around the nitrogen atom would be key parameters to determine.

Furthermore, ab initio calculations are crucial for mapping the potential energy surface of reactions involving this compound. This allows for the determination of transition state structures and the calculation of activation energies, providing a deeper understanding of reaction mechanisms and rates. rsc.org For instance, in reactions where the anilinium ion acts as a reactant, these calculations can elucidate the energetic feasibility of different reaction pathways.

Molecular Dynamics Simulations to Model Intermolecular Interactions in Solution

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules over time, MD can provide detailed insights into intermolecular interactions in the condensed phase, such as in solution.

For this compound dissolved in a solvent, MD simulations can model the interactions between the anilinium cation, the chloride anion, and the solvent molecules. These simulations can reveal information about the solvation shell around the ions, including the number of solvent molecules and their orientation. The simulations can also shed light on ion pairing and the formation of larger aggregates in solution. rsc.orgnih.gov

Understanding these intermolecular interactions is critical, as they can significantly influence the compound's physical properties, such as its solubility and crystal structure, as well as its chemical reactivity. For example, the extent of solvent shielding of the anilinium ion can affect its ability to participate in reactions.

Development of Structure-Reactivity Relationships through Computational Approaches

Computational approaches are pivotal in establishing Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.gov For halogenated aromatic compounds like this compound, QSAR models can be developed to predict properties such as toxicity or reactivity in specific chemical transformations. aimspress.com

By calculating various molecular descriptors using computational methods, such as electronic properties (e.g., HOMO-LUMO energies, partial charges), steric parameters, and lipophilicity, it is possible to build mathematical models that relate these descriptors to an observed activity. nih.gov For instance, the electrophilicity index, which can be calculated using DFT, has been shown to be an important descriptor for predicting the toxicity of chloroanilines. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of a molecule in solution and the solid state.

Multi-dimensional NMR Techniques for Elucidating Complex Connectivities

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of 4,5-dichloro-2-methylanilinium chloride.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The formation of the anilinium chloride would lead to a downfield shift of the aromatic and amine protons compared to the free aniline (B41778) due to the positive charge on the nitrogen atom.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The signals for the carbons attached to the chlorine atoms and the nitrogen atom would be particularly informative.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to confirm the substitution pattern on the aromatic ring.

HSQC: This experiment would correlate each proton signal with the carbon signal to which it is directly attached.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| CH₃ | ~2.3 | ~18 |

| Aromatic CH | 7.0 - 7.5 | 120 - 140 |

| NH₃⁺ | >10 | - |

Note: This table is illustrative and not based on experimental data for the specified compound.

Solid-State NMR for Characterizing Polymorphic Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of solid materials. It would be particularly useful for identifying and characterizing different polymorphic forms of this compound, which could have different physical properties. Cross-polarization magic-angle spinning (CP/MAS) experiments would be employed to obtain high-resolution ¹³C spectra in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry would provide the exact molecular weight of the 4,5-dichloro-2-methylanilinium cation, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments would be used to study its fragmentation pathways, which can provide valuable structural information. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 4,5-Dichloro-2-methylanilinium Cation (C₇H₈Cl₂N⁺)

| Ion | Calculated m/z |

| [M]⁺ | 176.0084 |

| [M+2]⁺ | 178.0055 |

| [M+4]⁺ | 180.0025 |

Note: This table is based on theoretical calculations.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Probing

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the anilinium group (around 3000-3200 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2800-3100 cm⁻¹), and C-Cl stretching (in the fingerprint region).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be useful for studying the crystal lattice vibrations.

X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing Determination

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid.

Single Crystal X-ray Diffraction for Bond Parameters and Intermolecular Interactions

A successful single crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding between the anilinium protons and the chloride anions, and potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful and non-destructive analytical technique used for the identification of crystalline materials. carleton.edu This method is fundamental in materials science, chemistry, and pharmaceutical development for characterizing the solid-state structure of compounds. researchgate.net For a given crystalline solid, the PXRD pattern is a unique fingerprint, determined by the specific arrangement of atoms in the crystal lattice. unt.edu

The underlying principle of PXRD is the constructive interference of monochromatic X-rays with the crystalline sample. carleton.edu When a finely ground, powdered sample is irradiated with X-rays, the X-rays are diffracted by the crystal lattice planes. Constructive interference occurs when the conditions of Bragg's Law (nλ = 2d sin θ) are met. carleton.edu In this equation, 'n' is an integer, 'λ' is the wavelength of the X-ray beam, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction. carleton.eduumass.edu

An analysis of this compound using PXRD would involve exposing a powdered sample to a beam of X-rays and measuring the intensity of the scattered X-rays as a function of the scattering angle, 2θ. umass.edu The resulting diffractogram, a plot of intensity versus 2θ, would exhibit a series of peaks at specific angles. ucmerced.edu The position of these peaks corresponds to the d-spacings of the crystal lattice planes, while the intensity of the peaks is related to the arrangement of atoms within the unit cell. doitpoms.ac.uk

Each crystalline phase of a compound produces a distinct diffraction pattern. unt.edu Therefore, PXRD is an essential tool for identifying the specific crystalline form or polymorph of this compound. Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical aspect in the pharmaceutical industry, as different polymorphs can exhibit varying physical properties, including solubility and stability. uny.ac.idwikipedia.org The PXRD technique allows for the detection of different polymorphic forms and can be used to identify impurities within a sample. researchgate.netnews-medical.net

While specific, experimentally-derived PXRD data for this compound is not publicly available in the cited literature, the table below illustrates the typical format for presenting such data. The values are hypothetical and serve to demonstrate how the diffraction peaks (2θ), their corresponding d-spacings, and relative intensities would be tabulated for phase identification.

Hypothetical Powder X-ray Diffraction Data for this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 45 |

| 12.5 | 7.08 | 100 |

| 15.8 | 5.61 | 30 |

| 20.5 | 4.33 | 85 |

| 22.1 | 4.02 | 60 |

| 25.2 | 3.53 | 75 |

| 28.9 | 3.09 | 50 |

| 31.7 | 2.82 | 25 |

Applications in Specialized Chemical Synthesis Research and Development

Facilitating the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

4,5-Dichloro-2-methylanilinium chloride, and its parent aniline (B41778), 4,5-dichloro-2-methylaniline (B1595065), are recognized as important intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. guidechem.com The presence of reactive sites—the amino group and the aromatic ring activated by the methyl group and substituted by two chlorine atoms—allows for a variety of chemical transformations.

Detailed Research Findings: The primary role of this compound is as a foundational scaffold. The amino group can be readily diazotized and replaced, or it can undergo condensation and acylation reactions. The chlorine atoms can influence the electronic properties of the molecule and serve as potential reaction sites under specific conditions or be retained in the final product to enhance biological activity. For example, chlorinated aromatic compounds are integral to many FDA-approved drugs.

While specific, publicly documented pathways detailing the synthesis of named commercial drugs or pesticides directly from this compound are proprietary and not always available, its classification as a "pharmaceutical intermediate" points to its role in the production of complex molecules. guidechem.com Chemical supplier catalogs list it as a building block for creating more elaborate structures. cymitquimica.comchemicalbook.com For instance, it is a precursor to other chemical products, such as those with CAS numbers 95-79-4 (5-Chloro-2-methylaniline) and 6639-30-1 (Chlorotoluidine hydrochloride), which themselves may be intermediates in multi-step syntheses. guidechem.com

| Precursor Compound | CAS Number | Potential Synthetic Transformation | Application Area |

|---|---|---|---|

| 4,5-Dichloro-2-methylaniline | 2387-08-8 | Diazotization, Sandmeyer Reaction | Introduction of various functional groups (e.g., -OH, -CN, -Br) for building complex molecules. |

| 4,5-Dichloro-2-methylaniline | 2387-08-8 | N-Acylation / N-Alkylation | Formation of amides and substituted amines used in pharmaceuticals. |

| 4,5-Dichloro-2-methylaniline | 2387-08-8 | Condensation Reactions | Synthesis of heterocyclic compounds like benzimidazoles or quinolines. |

| 4,5-Dichloro-2-methylaniline | 2387-08-8 | Coupling Reactions | Formation of azo dyes or other complex structures for agrochemical or pharmaceutical research. |

Utilization as a Structural Motif in the Design of Novel Organic Materials

The incorporation of specific chemical motifs is a cornerstone of materials science, used to tune the electronic, optical, and physical properties of organic materials. Dichlorinated aromatic compounds are of interest for their electronic properties and their ability to influence molecular packing in the solid state. While direct applications of this compound in widely-known organic materials are not extensively documented in readily available literature, its structural characteristics suggest potential utility.

Detailed Research Findings: The 4,5-dichloro-2-methylaniline framework could serve as a monomer or a side-chain substituent in the synthesis of conjugated polymers. costantinilab.com These polymers are organic semiconducting materials with applications in flexible electronics, biosensing, and energy materials. costantinilab.commdpi.com The chlorine and methyl substituents on the phenyl ring would modulate the polymer's electronic band gap, solubility, and intermolecular interactions, which are critical for device performance.

For example, related aniline derivatives are used to construct polymers for various applications. sigmaaldrich.com The electron-withdrawing nature of the chlorine atoms in the 4,5-dichloro-2-methylaniline structure could be exploited to create electron-deficient units in donor-acceptor type conjugated polymers, which are often used in organic photovoltaics and light-emitting diodes. However, specific research focusing on polymers derived from this particular monomer is not prominent.

| Material Type | Potential Role of the Motif | Resulting Property Modulation |

|---|---|---|

| Conjugated Polymers | Monomer unit | Tuning of electronic band gap, charge transport, and morphology. mdpi.com |

| Organic Semiconductors | Component of small molecule semiconductors | Influence on crystal packing and charge mobility. |

| Functional Dyes | Core structure | Modification of absorption/emission spectra and photostability. |

Investigation in Catalyst Design and Ligand Development for Asymmetric Synthesis

In the field of asymmetric catalysis, the development of chiral ligands is paramount for controlling the stereochemical outcome of a reaction. Aniline derivatives are versatile platforms for creating such ligands. By functionalizing the amino group and potentially the aromatic ring, complex chelating structures can be built that coordinate to a metal center and create a chiral environment.

Detailed Research Findings: While there is no widespread reporting on the use of 4,5-dichloro-2-methylaniline specifically for major classes of commercial catalysts, its structure is amenable to such applications. For instance, Schiff base ligands can be synthesized by condensing an aniline with an aldehyde. A study on a related compound, N-[(E)-2,4-Dichlorobenzylidene]-4-methylaniline, highlights its potential as a ligand for complexing with metals. researchgate.net This suggests that 4,5-dichloro-2-methylaniline could similarly be used to create Schiff base ligands, where the electronic properties would be tuned by the two chlorine atoms.

Furthermore, aniline derivatives are precursors to more complex ligands like benzothiazole (B30560) anilines (BTA), which have been used to form platinum (II) complexes with potential anticancer activity. nih.gov The development of such metal complexes is an active area of research that blurs the line between medicinal chemistry and catalyst design. The synthesis of a chiral version of a 4,5-dichloro-2-methylaniline-derived ligand could potentially be applied in asymmetric transformations, although this remains a speculative area of research without direct citations.

Compound Index

| Compound Name | CAS Number |

|---|---|

| This compound | Not specified in results |

| 4,5-Dichloro-2-methylaniline | 2387-08-8 |

| 5-Chloro-2-methylaniline | 95-79-4 |

| Chlorotoluidine hydrochloride | 6639-30-1 |

| N-[(E)-2,4-Dichlorobenzylidene]-4-methylaniline | Not specified in results |

| Platinum (II) | 7440-06-4 |

Emerging Research Frontiers and Future Directions for Dichloroanilinium Salts

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of halogenated anilines often involves multi-step procedures that utilize hazardous reagents and generate significant waste, prompting a shift towards greener alternatives. The principles of green chemistry, which emphasize waste prevention, atom economy, and the use of less hazardous chemicals, are guiding the development of new synthetic methodologies.

Recent research has highlighted several promising avenues for the sustainable synthesis of chloroanilines and their derivatives. nih.govresearchgate.net One of the most promising areas is the use of biocatalysis . Enzymes, such as nitroreductases, have been successfully employed for the reduction of nitroaromatics to anilines under mild conditions, offering high selectivity and reducing the need for heavy metal catalysts. researchgate.net The immobilization of these enzymes can further enhance their stability and reusability, making the process more economically viable and environmentally friendly. For instance, the reduction of a corresponding dinitrotoluene precursor to 4,5-dichloro-2-methylaniline (B1595065) could potentially be achieved using an engineered biocatalyst.

Another key area of development is the use of greener solvents and energy sources . Water, supercritical fluids, and ionic liquids are being explored as replacements for volatile organic solvents. nih.gov Microwave-assisted and ultrasound-assisted syntheses have also been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various organic compounds. nih.gov

The following table summarizes some potential sustainable approaches for the synthesis of dichloroaniline derivatives, which could be adapted for 4,5-Dichloro-2-methylanilinium chloride.

| Synthetic Approach | Key Features & Advantages | Potential for this compound |

| Biocatalysis | Use of enzymes (e.g., nitroreductases) for selective reductions. researchgate.net Operates under mild conditions (room temperature, neutral pH). Reduces the need for toxic metal catalysts. | Enzymatic reduction of a suitable dichloronitrotoluene precursor. |

| Microwave-Assisted Synthesis | Rapid heating, leading to shorter reaction times. Increased reaction rates and yields. nih.gov | Acceleration of chlorination or amination steps in the synthetic route. |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer and reaction rates through acoustic cavitation. nih.gov | Potentially improved efficiency in heterogeneous reaction mixtures. |

| Green Solvents | Replacement of hazardous volatile organic compounds (VOCs) with water, ionic liquids, or supercritical fluids. nih.gov | Performing synthetic steps in aqueous media or other environmentally benign solvents. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow and automated platforms represents a paradigm shift in chemical manufacturing, moving away from traditional batch processes. This approach offers numerous advantages, including enhanced safety, precise control over reaction parameters, improved scalability, and the potential for real-time reaction monitoring and optimization. researchgate.net

For the synthesis of dichloroanilinium salts, flow chemistry offers a particularly attractive solution for handling potentially hazardous reagents and exothermic reactions. The small reaction volumes within microreactors or flow channels significantly mitigate the risks associated with rapid heat release. researchgate.net Halogenation reactions, which are often highly exothermic and can lead to selectivity issues in batch reactors, can be performed with much greater control in a continuous flow setup. For example, the chlorination of an aniline (B41778) precursor could be precisely controlled to yield the desired 4,5-dichloro isomer by carefully managing temperature, residence time, and stoichiometry in a microreactor.

Automated synthesis platforms , which combine robotics with artificial intelligence and machine learning, are also poised to revolutionize the discovery and optimization of synthetic routes. These platforms can rapidly screen a wide range of reaction conditions to identify optimal parameters for the synthesis of a target molecule like this compound.

The table below outlines the key benefits of integrating the synthesis of dichloroanilinium salts into modern automated platforms.

| Technology | Key Advantages | Relevance to Dichloroanilinium Salt Synthesis |

| Flow Chemistry / Microreactors | Enhanced safety and heat transfer. researchgate.net Precise control over reaction parameters. Improved scalability and reproducibility. researchgate.net | Safer handling of exothermic chlorination reactions. Control over isomer formation. |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions. Accelerated discovery of optimal synthetic routes. Data-driven process optimization. | Rapid identification of ideal catalysts, solvents, and temperatures for synthesis. |

| In-line Purification | Telescoping of reaction and workup steps. Reduced waste and manual handling. researchgate.net | Continuous separation of the desired product from byproducts and unreacted starting materials. |

Discovery of Unprecedented Reactivity Patterns and Applications

While the primary use of many substituted anilines is as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, there is a growing interest in exploring the novel reactivity and direct applications of the anilinium salts themselves. The presence of the dichloro-substituents and the anilinium moiety in this compound suggests several avenues for future research.

One area of exploration is the potential for these compounds to act as precursors to novel polymeric materials . Polyanilines are a well-known class of conducting polymers, and the incorporation of chloro-substituents can significantly modify their electronic properties, solubility, and stability. Research into the polymerization of dichloroanilines could lead to new functional materials for applications in sensors, electrocatalysis, and gas separation membranes.

The reactivity of the anilinium ion itself is another frontier. Anilinium salts can participate in a variety of reactions, and the electronic effects of the chloro and methyl substituents on the aromatic ring can be exploited to tune their reactivity. For instance, the development of novel cyclization reactions involving the anilinium ion could provide access to new heterocyclic scaffolds of medicinal interest. The study of reactivity indexes, such as global electrophilicity, can provide theoretical insights into the potential of these ions to participate in reactions like ionic Diels-Alder cycloadditions.

Furthermore, the unique electronic and steric environment of this compound could be leveraged in the design of new organocatalysts or ligands for metal-catalyzed reactions . The anilinium group can act as a directing group or a source of non-covalent interactions, influencing the stereoselectivity of a reaction.

The table below highlights potential areas for discovering new reactivity and applications for dichloroanilinium salts.

| Research Area | Potential Reactivity / Application | Scientific Rationale |

| Polymer Chemistry | Precursors to novel conducting polymers. | Chloro-substituents can enhance solubility and tune electronic properties of polyanilines. |

| Novel Organic Transformations | Participation in ionic cycloaddition reactions. Development of new cyclization strategies. | The anilinium ion can act as an electrophile, and its reactivity can be modulated by ring substituents. |

| Catalysis | Design of new organocatalysts or ligands. | The anilinium moiety can engage in hydrogen bonding or other non-covalent interactions to influence reaction outcomes. |

| Materials Science | Development of functional materials for sensors and electrocatalysis. | The electronic properties of polychloroanilines make them suitable for these applications. |

Q & A

Q. What are the established synthetic routes for 4,5-Dichloro-2-methylanilinium chloride, and what are their respective advantages?

- Methodological Answer : The compound is typically synthesized via electrophilic substitution or condensation reactions. For example, analogous methods involve reacting 4-methylaniline with chlorinating agents like 4,5-dichloro-1,2,3-dithiazolium chloride under controlled conditions (e.g., inert atmosphere, anhydrous solvents). A reported protocol achieved 95% yield by optimizing stoichiometry and reaction time . Comparative studies suggest dichlorophthalonitrile intermediates (via improved methods) can enhance regioselectivity . Key Parameters :

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Dithiazolium chloride route | 95% | Cyclohexane, 0.48 mmol scale | |

| Phthalonitrile-based synthesis | N/A | Solvent-free, thermal control |

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow stringent safety measures:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.

- Storage : Store in airtight containers at 2–8°C; avoid prolonged storage due to potential degradation .

- Disposal : Neutralize residues with alkaline solutions before disposal, adhering to local regulations .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR (in DMSO-d6) resolve aromatic protons and methyl groups.

- IR : Confirm N–H and C–Cl stretches (~3350 cm and 750 cm, respectively).

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) for purity assessment .

- Melting Point : Compare observed values (e.g., 64–65°C) with literature to verify identity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve purity and yield?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., THF) to minimize side reactions.

- Catalysis : Explore Lewis acids (e.g., ZnCl) to accelerate chlorination .

- Purification : Recrystallize from cyclohexane or ethanol to remove unreacted starting materials .

- Scale-Up : Maintain low temperatures (<0°C) during exothermic steps to prevent decomposition .

Q. How should discrepancies in experimental data (e.g., melting points, spectral data) be systematically addressed?

- Methodological Answer :

- Replicate Experiments : Conduct triplicate trials to identify outliers.

- Cross-Validation : Compare NMR/IR data with computational predictions (DFT calculations).

- Contamination Checks : Analyze byproducts via GC-MS to detect impurities .

- Literature Benchmarking : Align melting points with peer-reviewed studies (e.g., 64–65°C vs. reported 66–67°C) .

Q. What mechanistic insights can be gained from studying the reactivity of this compound under varying conditions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy to determine rate constants.

- Isotopic Labeling : Use N-labeled amines to trace nucleophilic substitution pathways .

- pH-Dependent Stability : Assess hydrolysis rates in acidic/basic media using HPLC .

Q. What strategies are effective for computational modeling of this compound’s electronic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.